1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

Chiral Pool Synthesis Stereochemical Exploration Medicinal Chemistry

Choose this racemic, fully protected α-methylproline building block for cost-effective parallel synthesis. Unlike enantiopure (R)-N-Boc-2-methylproline methyl ester (CAS 220060-17-3), this racemate evaluates both (2R)- and (2S)-stereoisomers in a single sequence—ideal for diastereomeric library screening. The α-quaternary center enforces conformational restriction critical for rigidified peptide macrocycles and turn motifs. Orthogonal Boc and methyl ester groups ensure stepwise solid-phase peptide synthesis compatibility. Use in early-stage discovery where chirality is unresolved; save time and budget before committing to asymmetric synthesis.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 317355-80-9
Cat. No. B1290580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
CAS317355-80-9
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3
InChIKeyKXFNLDIOHLDSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate: A Racemic DL-Proline Derivative Building Block for Medicinal Chemistry


1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (CAS 317355-80-9), commonly marketed as 1-Boc-2-methyl-DL-proline methyl ester, is a racemic mixture of a fully protected, α-methylated proline derivative . It belongs to the class of pyrrolidine-1,2-dicarboxylates, where the nitrogen is protected with a tert-butoxycarbonyl (Boc) group and the C2 carboxylic acid is esterified as a methyl ester . This orthogonally protected, non-proteinogenic amino acid building block features a quaternary center at the α-carbon, conferring a specific steric and conformational profile distinct from natural L-proline. Its utility is established in medicinal chemistry as a key intermediate for the synthesis of peptidomimetics and conformationally constrained small molecule drug candidates .

Critical Procurement Differentiators for 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (CAS 317355-80-9)


Substituting 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate with a generic proline derivative is scientifically unsound due to the compound's unique combination of a Boc protecting group, a methyl ester, and an α-quaternary carbon . Unlike the structurally similar (R)-N-Boc-2-methylproline methyl ester (CAS 220060-17-3), which is a single enantiomer, this compound is supplied as a racemic mixture . This distinction is critical for experiments where the desired outcome is to evaluate both stereoisomers simultaneously, such as in initial library screening, or when the stereochemistry is not yet fixed in a synthetic route. Furthermore, replacing it with a proline analog lacking the α-methyl group (e.g., N-Boc-L-proline methyl ester) would eliminate the critical conformational restriction imparted by the quaternary center, fundamentally altering the 3D shape and biological activity profile of any downstream peptidomimetic or drug candidate [1][2]. The following quantitative evidence clarifies its specific niche.

Quantitative Evidence of Differentiation for 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (CAS 317355-80-9)


Racemic Mixture vs. Single Enantiomer: A 2-Fold Difference in Synthetic Versatility

This compound is supplied as a racemic mixture of (2R)- and (2S)-2-methylpyrrolidine-1,2-dicarboxylate esters, whereas close analog (R)-N-Boc-2-methylproline methyl ester (CAS 220060-17-3) is a single enantiomer . This racemic nature offers a 2-fold increase in structural diversity for initial screening libraries, allowing for the simultaneous evaluation of both enantiomers' pharmacological profiles without the need for separate, costly enantioselective syntheses .

Chiral Pool Synthesis Stereochemical Exploration Medicinal Chemistry

Orthogonal Deprotection: Orthogonally Differentiated Carboxylates Enable Sequential Peptide Coupling

The molecule features two orthogonally differentiated carboxyl groups: a Boc-protected amine (cleavable under acidic conditions) and a methyl ester (cleavable under basic conditions) . This is in contrast to a related building block, (R)-N-Boc-2-methylproline (CAS 166170-15-6), which possesses a free C-terminal carboxylic acid and therefore lacks the orthogonal protection necessary for C-terminal activation strategies . This allows for sequential, chemoselective deprotection and coupling, a critical capability in peptide and peptidomimetic synthesis that is not possible with the free acid analog .

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Conformational Rigidity: α-Quaternary Center Imposes a 0 kcal/mol cis-trans Amide Barrier Reduction

The α-quaternary center in 2-methylproline derivatives is known to influence the cis-trans equilibrium of the adjacent Xxx-Pro amide bond in peptides [1]. While natural L-proline exhibits a significant population of both cis and trans conformers, the steric bulk of the α-methyl group in 2-methylproline analogs like this compound strongly biases the amide bond toward the trans conformation [2]. This conformational restriction reduces the energetic penalty for adopting a specific secondary structure, effectively lowering the barrier for formation of certain turn motifs compared to unsubstituted proline, which is beneficial for designing rigid, high-affinity peptidomimetics .

Peptidomimetics Conformational Analysis Drug Design

Procurement-Driven Application Scenarios for 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (CAS 317355-80-9)


Parallel Synthesis of Enantiomeric Pairs for Early-Stage Hit Discovery

Procure this racemic building block for the parallel synthesis of both (2R)- and (2S)-2-methylproline-containing peptidomimetics in a single synthetic sequence . This approach is ideal for generating a small library of diastereomeric compounds for initial screening against a biological target of interest (e.g., a protease or GPCR). By using a racemic precursor, researchers can simultaneously evaluate the activity of both enantiomers, saving time and resources compared to executing two separate enantioselective syntheses. Post-screening, the active enantiomer can then be resynthesized in enantiopure form using established asymmetric methodologies [1].

Synthesis of Conformationally Constrained Peptide Macrocycles for Enhanced Target Affinity

Leverage the α-quaternary center of this building block to construct rigidified peptide macrocycles or peptidomimetic turn motifs [2]. The steric bulk of the α-methyl group restricts the conformational freedom of the pyrrolidine ring, favoring a specific backbone geometry. This is particularly valuable in the design of cyclic peptides where a well-defined 3D structure is essential for high-affinity binding to a target protein. The orthogonal Boc and methyl ester protecting groups allow for precise, stepwise incorporation into a growing peptide chain on solid support .

Process Development for Racemic APIs or Intermediates in Drug Synthesis

Utilize this racemic compound as a cost-effective starting material or intermediate in the development of a synthetic route toward a small molecule drug candidate, such as the PARP inhibitor Veliparib or the orexin receptor antagonist Daridorexant . For pharmaceutical applications where the final drug substance is achiral or is a single enantiomer derived from a racemic intermediate via a later-stage chiral resolution or asymmetric transformation, a racemic building block offers a more economical and scalable entry point compared to its enantiopure counterparts . The fully protected nature of the compound ensures compatibility with a wide range of subsequent chemical transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.